- Unusual reaction of 1,4-diamino-2-nitrobenzene derivatives toward nucleophiles: catalysis by sodium sulfiteTetrahedron, 1998, 54(18), 4647-4654,
Cas no 97-02-9 (2,4-Dinitroaniline)
2,4-Dinitroaniline structure
2,4-Dinitroaniline
2,4-Dinitroaniline Properties
Names and Identifiers
-
- 2,4-Dinitroaniline
- 1-Amino-2,4-dinitrobenzene
- 2,4-Dinitraniline
- 2,4-Dinitroaminobenzene
- 2,4-Dinitroanilin
- 2,4-dinitro-anilin
- 2,4-Dinitroanilina
- 2,4-Dinitrobenzamine
- 2,4-Di-nitroaniline
- 2,4-dinitrobenzeneamine
- 2,4-dinitrophenylamine
- 2,4-Nitroaniline
- 2-nitro-4-fluorosulfonylaniline
- Aniline,2,4-dinitro
- dinitro-2,4aniline
- Dinitroaniline,2,4
- o,p-dinitroaniline
- 2,4-Dinitrobenzenamine (ACI)
- Aniline, 2,4-dinitro- (8CI)
- Dinitroaniline
- NSC 8731
- Benzenamine, 2,4-dinitro-
- AE-641/01959064
- AI3-02920
- D2703
- 5BI780R6W6
- 2,4Dinitroanilin
- F0001-2303
- W-100122
- 2,4-Dinitroanilin [German]
- NCGC00257680-01
- WLN: WNR BZ ENW
- UNII-5BI780R6W6
- ghl.PD_Mitscher_leg0.930
- (2,4-dinitrophenyl)amine
- MFCD00007151
- NCGC00091599-02
- EINECS 202-553-5
- NSC8731
- DTXSID1021823
- (2,4-dinitrophenyl)-amine
- 97-02-9
- EN300-19491
- 2,4-Dinitroanilina [Italian]
- 2,4-DINITROANILINA (ITALIAN)
- Aniline, 2,4-dinitro-
- 4-12-00-01689 (Beilstein Handbook Reference)
- AC-11794
- STK260865
- 2,4Dinitroanilina
- 2,4-Dinitro-phenylamine
- AKOS000119930
- Q18785054
- NCGC00091599-01
- CHEBI:34242
- V7U
- 2,4-DINITROANILINE [MI]
- SCHEMBL18218196
- D90100
- DB-057659
- 2,4-Dinitroaniline, analytical standard
- SCHEMBL33520
- CCRIS 2872
- 2,4Dinitraniline
- NSC-8731
- 2,4-dinitro-aniline
- 2,4-Dinitroaniline, 98%
- D0814
- Aniline, 2,4dinitro
- CAS-97-02-9
- 2,4-DINITROANILIN (GERMAN)
- 2,4-Dinitroaniline 1000 microg/mL in Methanol
- A845675
- Benzenamine, 2,4dinitro
- 2,4Dinitrobenzenamine
- VS-03692
- 1Amino2,4dinitrobenzene
- DTXCID501823
- 2,4-Dinitrobenzenamine
- BRN 0982999
- 2,4Dinitrophenylamine
- HSDB 1142
- BIDD:ER0695
- BBL013156
- Tox21_200126
- NS00040505
- CHEMBL354318
- +Expand
-
- MFCD00007151
- LXQOQPGNCGEELI-UHFFFAOYSA-N
- 1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2
- [O-][N+](C1C=C([N+](=O)[O-])C(N)=CC=1)=O
- 982999
Computed Properties
- 183.02800
- 1
- 1
- 2
- 183.028006
- 13
- 221
- 0
- 0
- 0
- 0
- 0
- 1
- 1
- 0
- 112
Experimental Properties
- 2.71280
- 117.66000
- 3270
- 1.6910 (estimate)
- 0.06 g/L (20 ºC)
- 316.77°C (rough estimate)
- 176-178 °C (lit.)
- Fahrenheit: 435.2 ° f
Celsius: 224 ° c - Yellow needle like crystals [1]
- Stable. Incompatible with oxidizing agents. May decompose violently at elevated temperatures.
- Insoluble in water, slightly soluble in ethanol, soluble in hot hydrochloric acid [8]
- Sensitive to light
- 1,61 g/cm3
2,4-Dinitroaniline Security Information
- GHS06 GHS08 GHS09
- BX9100000
- 2
- 6.1
- S28-S36/37-S45-S61-S28A
- II
- R26/27/28; R33; R51/53
- T+ N
- UN 1596 6.1/PG 2
- H300,H310,H330,H373,H411
- P260,P264,P273,P280,P284,P301+P310
- dangerous
- Flammable area
- II
- 26/27/28-33-51/53
- Danger
- Yes
- 6.1
2,4-Dinitroaniline Customs Data
- 29214210
-
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dinitroaniline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 5 - 20 min, 130 - 140 °C
Reference
- Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solventsGreen Chemistry Letters and Reviews, 2018, 11(3), 286-295,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Trifluoroacetamide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide
Reference
- A convenient synthesis of N-alkyl- and N,N-dialkyltrifluoroacetamides in a solid-liquid two-phase system in the presence of phase-transfer catalystsSynthetic Communications, 1988, 18(8), 791-800,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Zinc chloride , Hydrochloric acid Solvents: Ethanol , Water ; 1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 1 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 1 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
- Amide as nitrogen source: amination and mechanismYouji Huaxue, 2013, 33(11), 2435-2439,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium carbonate , Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- Solvents: Dimethyl sulfoxide ; 10 min, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Novel method for preparation of aromatic amine from halogenated aromatic hydrocarbon, China, , ,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
- Nitration of monosubstituted ureas. Part IIChemicky Prumysl, 1979, 29(12), 645-7,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
2,4-Dinitroaniline Raw materials
2,4-Dinitroaniline Related Literature
-
1. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitutionFrancesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
-
2. 485. The reaction of nitrogen dioxide with some methylnitroanilinesB. L. Hollingsworth J. Chem. Soc. 1959 2420
-
3. Correlation of reaction rates with acidity functions in strongly basic media. Part 2.—Reaction of 2,4-dinitroaniline with aqueous sodium hydroxideC. H. Rochester Trans. Faraday Soc. 1963 59 2829
-
Jin Wang,Yuanlu Wang,Bingchen Liu,Tao Fu New J. Chem. 2022 46 16781
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5. Mechanism of substitution at a boron atom. Part III. The borderline between bimolecular and unimolecular substitution on tetrahedral boron halide adductsJ. R. Blackborow,J. C. Lockhart J. Chem. Soc. A 1968 3015
-
6. The stabilities of Meisenheimer complexes. Part 22. The ionisation of 2,4-dinitroaniline, its N-alkylated derivatives, and 2,6-dinitroaniline in methanol–dimethyl sulphoxide containing sodium methoxideMichael R. Crampton,Penelope M. Wilson J. Chem. Soc. Perkin Trans. 2 1980 1854
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Tatiana Golub,James Y. Becker Org. Biomol. Chem. 2012 10 3906
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Hugo Cruz,Iluminada Gallardo,Gonzalo Guirado Green Chem. 2011 13 2531
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A. Hernandez,L. M. Torres-Martinez,E. Sanchez-Mora,T. Lopez,F. Tzompantzi J. Mater. Chem. 2002 12 2820
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Hiroshi Yoshida,Akitoshi Tomizawa,Hiroto Tachikawa,Shin-ichiro Fujita,Masahiko Arai Phys. Chem. Chem. Phys. 2014 16 18955